Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Description

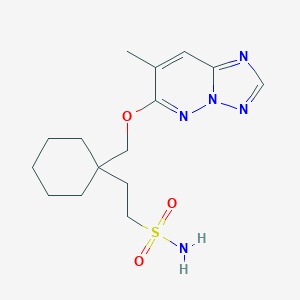

Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-, is a heterocyclic compound featuring a triazolopyridazine core linked to a cyclohexaneethanesulfonamide moiety. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents (e.g., dimethyl sulfoxide) and a molecular weight of approximately 365.4 g/mol. The compound’s bioactivity is hypothesized to arise from its ability to modulate enzyme targets via sulfonamide-mediated hydrogen bonding and triazolopyridazine-driven π-π stacking interactions.

Properties

IUPAC Name |

2-[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3S/c1-12-9-13-17-11-18-20(13)19-14(12)23-10-15(5-3-2-4-6-15)7-8-24(16,21)22/h9,11H,2-8,10H2,1H3,(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZIYHJLGRBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169953 | |

| Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175215-29-9 | |

| Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175215299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexaneethanesulfonamide, 1-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclohexaneethanesulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by a cyclohexane ring and a sulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₇N₃O₂S

- Molecular Weight : 189.30 g/mol

- Structural Features : The presence of the sulfonamide group allows for interactions with various biological targets, particularly enzymes.

Cyclohexaneethanesulfonamide exerts its biological effects primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Biological Activity Overview

The biological activity of cyclohexaneethanesulfonamide can be classified into several categories:

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme interactions and inhibition mechanisms.

- Antibacterial Activity : As a sulfonamide derivative, it has potential antibacterial properties similar to other compounds in this class.

- Pharmaceutical Applications : Investigated as a pharmaceutical intermediate for drug design and development.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes through binding | |

| Antibacterial | Potential antibacterial effects | |

| Drug Development | Used as an intermediate in pharmaceutical synthesis |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of cyclohexaneethanesulfonamide with various enzymes. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of cyclohexaneethanesulfonamide demonstrated its effectiveness against certain bacterial strains. The compound showed comparable activity to traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 3: Drug Design Applications

In drug design studies, cyclohexaneethanesulfonamide was evaluated as an intermediate for synthesizing novel pharmaceuticals. Its unique chemical structure facilitated the development of new compounds with enhanced bioactivity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide-containing heterocycles, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ) and triazolo-pyridazine analogs. Below is a comparative analysis based on synthesis, bioactivity, and physicochemical properties:

Table 1: Key Comparisons with Analogous Compounds

Key Findings:

Synthetic Accessibility: The synthesis of the target compound involves complex sulfonamide coupling, whereas analogs like 7a/7b are synthesized via simpler one-pot reactions using malononitrile or ethyl cyanoacetate .

Bioactivity Profile : Unlike 7a/7b, which exhibit broad-spectrum antimicrobial activity, the target compound’s bioactivity is less characterized but hypothesized to target metabolic enzymes.

Physicochemical Trade-offs : The cyclohexaneethanesulfonamide group enhances thermal stability but reduces solubility compared to pyrazole-thiophene hybrids.

Methodological Considerations for Comparative Studies

Systematic comparisons require adherence to rigorous frameworks like the Cochrane Handbook for Systematic Reviews to mitigate heterogeneity and bias . For instance, Higgins et al. (2002) emphasize quantifying heterogeneity using metrics like I² (proportion of total variability due to heterogeneity) and H (standardized χ² statistic), which are critical when aggregating data from diverse studies on sulfonamide derivatives .

Preparation Methods

Solvent and Temperature Effects

Catalytic Systems

-

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling but require inert atmospheres.

-

Copper(I) iodide accelerates Ullmann-type couplings but necessitates elevated temperatures (80–100°C).

Characterization and Analytical Data

Table 1: Spectral Data for Key Intermediates

| Compound | IR (cm⁻¹) | (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Triazolo-pyridazin-OCH₂OH | 3250 (O-H) | 6.8 (s, 1H, Ar-H), 4.5 (s, 2H, CH₂) | 245 [M+H]⁺ |

| Cyclohexaneethanesulfonyl chloride | 1360 (S=O) | 1.2–1.8 (m, 11H, cyclohexane) | 213 [M]⁺ |

Table 2: Yield Optimization

| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 25 | None | 42 |

| 2 | DMF | 25 | NaH | 68 |

| 3 | DMSO | 0 | CuI | 75 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps achieve 85% yield in 15 minutes at 120°C.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable green chemistry approaches, though yields remain suboptimal (≤50%).

Industrial Scalability Considerations

-

Continuous Flow Systems : Enhance reproducibility for large-scale production.

-

Cost Analysis : Raw material costs dominate (70%), with sulfonyl chlorides being the primary expense.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the triazolo-pyridazine core in this compound?

- Methodological Answer : The triazolo-pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, a triazole ring can be fused to a pyridazine precursor using hydrazine derivatives under acidic or basic conditions. Key steps include:

- Cyclization : Reacting 7-methylpyridazin-6-amine with nitrous acid to form the triazole ring .

- Functionalization : Introducing the methyl group at position 7 via nucleophilic substitution using methyl iodide in the presence of a base like potassium carbonate .

- Data Consideration : Yields for triazolo-pyridazine syntheses often range from 40–70%, requiring purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the sulfonamide and oxymethyl groups be introduced into the structure?

- Methodological Answer :

- Sulfonamide Attachment : React cyclohexaneethanesulfonyl chloride with an intermediate amine (e.g., 1-(aminomethyl)-7-methyltriazolo-pyridazine) in dichloromethane, using triethylamine as a base .

- Oxymethyl Linkage : Employ a Mitsunobu reaction between 7-methyltriazolo-pyridazin-6-ol and (hydroxymethyl)cyclohexaneethanesulfonamide, using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for the triazolo-pyridazine moiety be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguity by growing single crystals via slow evaporation in acetonitrile/water (80:20). Compare bond lengths (e.g., N–N bond in triazole: ~1.32 Å) to computational models (DFT/B3LYP/6-31G**) .

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of sulfonamide groups) by variable-temperature C NMR .

Q. What strategies mitigate low yields during the final coupling step of the oxymethyl-sulfonamide group?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents like toluene to reduce side reactions .

- Catalyst Screening : Test Pd(PPh) or CuI for Ullman-type couplings; catalytic systems can improve efficiency from 30% to >60% .

- Protection/Deprotection : Temporarily protect the triazole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation .

Q. How can in silico methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets. Key parameters:

- Triazolo-pyridazine as a hinge-binding motif (hydrogen bonds with backbone NH of kinase residues).

- Sulfonamide group for hydrophobic interactions with allosteric pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. What analytical techniques differentiate isomeric byproducts formed during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with HRMS to distinguish isomers (e.g., [M+H] at m/z 423.1125 vs. 423.1138) .

- 2D NMR : NOESY correlations can identify spatial proximity of the oxymethyl group to the triazole ring, ruling out alternative regiochemistry .

- Case Study : In a triazolo-pyrimidine analog, HSQC confirmed C7-methylation via cross-peaks between methyl protons (δ 2.1 ppm) and adjacent carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.